Nadifloxacin

Description

This compound has been used in trials studying the treatment of Acne Vulgaris.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

(R)-isomer does not induce chromosomal aberrations, unlike (S)-isomer; structure given in first source

Properties

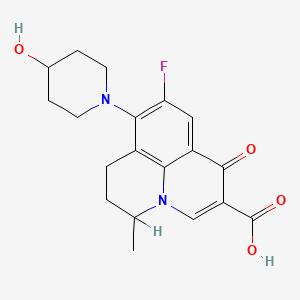

IUPAC Name |

7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJTVFIEFKZWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046483 | |

| Record name | Nadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124858-35-1 | |

| Record name | Nadifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124858-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nadifloxacin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124858351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nadifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nadifloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124858-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL9Y5YZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Pathway of Nadifloxacin: A Technical Guide for Drug Development Professionals

Nadifloxacin, a potent fluoroquinolone antibiotic, is a cornerstone in the topical treatment of acne vulgaris and various bacterial skin infections.[1][2] Its broad-spectrum activity against both aerobic Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria, stems from its ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and synthesis.[1][2] This guide provides an in-depth exploration of the chemical synthesis of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. We will delve into the strategic considerations behind the synthetic route, detailing the key transformations and the rationale for specific experimental choices.

A Strategic Overview of this compound Synthesis

The synthesis of this compound is a multi-step process that strategically builds the complex tricyclic core of the molecule, followed by the introduction of the crucial 4-hydroxypiperidinyl moiety. The most common synthetic approaches commence from readily available starting materials like 3,4-difluoroaniline or its derivatives, and proceed through the formation of a quinoline ring system, which is a hallmark of this class of antibiotics.

The general synthetic strategy can be visualized as follows:

Caption: A high-level overview of the synthetic strategy for this compound.

Part 1: Construction of the Core Tricyclic Intermediate

The initial phase of the synthesis focuses on assembling the 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid backbone. This is a critical stage that establishes the foundational structure of the final drug molecule.

Step 1: Synthesis of the Quinoline Intermediate

A common starting point for the synthesis is the reaction of a 3,4-difluoroaniline derivative to form a quinoline ring. For instance, 3,4-difluoro-acetbromanilide can be used as a precursor.[3] The synthesis often involves a cyclization reaction to build the quinoline core.

A patented method describes the synthesis starting from 5,6-difluoro-2-methyl-tetrahydroquinoline.[4] This intermediate is then reacted with diethyl ethoxymethylenemalonate (EMME) to form the initial quinoline structure.[3][4] This reaction is typically heated to drive the condensation and subsequent cyclization.

Step 2: Cyclization to Form the Tricyclic System

Following the formation of the quinoline intermediate, the next crucial step is an intramolecular cyclization to create the third ring of the benzo[ij]quinolizine system. This is often achieved by heating in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).[3][4] The PPA facilitates the electrophilic attack of the side chain onto the aromatic ring, leading to the desired tricyclic product.

Step 3: Carboxyl Group Protection

To prevent unwanted side reactions in the subsequent steps, the carboxylic acid group is often protected. A common method involves the use of boric anhydride and acetic anhydride.[3] This forms a borane complex, specifically (O-B)-Diacetoxy-(8,9-difluoro-6,7-dihydro-1-oxo-1H,5H-benzo[i,j] quinolizine-2-carboxy) borane, which is a key intermediate in several patented synthetic routes.[5] This protection strategy is efficient and the resulting intermediate is often crystalline, allowing for purification by filtration.

The overall workflow for the synthesis of the key intermediate can be summarized as follows:

Caption: Workflow for the synthesis of the protected tricyclic intermediate.

Part 2: Introduction of the 4-Hydroxypiperidinyl Moiety and Final Deprotection

With the core structure in place and the carboxylic acid group protected, the next phase involves the introduction of the 4-hydroxypiperidinyl group at the C-8 position.

Step 4: Nucleophilic Aromatic Substitution

The fluorine atom at the C-8 position of the tricyclic intermediate is activated towards nucleophilic aromatic substitution. This allows for the displacement of the fluoride ion by the nitrogen atom of 4-hydroxypiperidine. The reaction is typically carried out in a suitable solvent such as acetonitrile.[3] This condensation step is a critical bond-forming reaction that introduces the final key substituent.

Step 5: Deprotection and Hydrolysis

The final step in the synthesis is the removal of the borane protecting group and hydrolysis to yield the free carboxylic acid of this compound. This is typically achieved by treating the product from the previous step with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the final product.[3]

Experimental Protocol: A Representative Synthesis

The following is a generalized experimental protocol based on information from various sources. It is intended for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

| Step | Procedure | Key Reagents & Conditions | Expected Outcome |

| 1 | Quinoline Formation & Cyclization | 5,6-difluoro-2-methyl-tetrahydroquinoline, Diethyl ethoxymethylenemalonate (EMME), Polyphosphoric Acid (PPA), High Temperature (e.g., 130°C) | Formation of the tricyclic carboxylic acid intermediate. |

| 2 | Carboxyl Protection | Tricyclic intermediate, Boric Anhydride, Acetic Anhydride, Reflux | Formation of the (O-B)-Diacetoxy borane complex. |

| 3 | Condensation | Borane complex intermediate, 4-hydroxypiperidine, Acetonitrile | Introduction of the 4-hydroxypiperidinyl group. |

| 4 | Hydrolysis | Product from Step 3, Aqueous NaOH, Acidification | Deprotection and formation of this compound. |

Synthesis of S-(-)-Nadifloxacin

The clinically used form of this compound is often the S-(-)-enantiomer, which exhibits greater biological activity.[5] The synthesis of the enantiomerically pure compound can be achieved by starting with an optically active precursor. A patented method describes the synthesis beginning with 3,4-difluoro-acetbromanilide, which undergoes a series of reactions including quinoline synthesis and hydrogenation, followed by the resolution of a key intermediate to obtain the desired S-enantiomer.[3] This chiral separation is a critical step to ensure the stereochemical purity of the final active pharmaceutical ingredient.

Conclusion

The chemical synthesis of this compound is a well-established process that relies on fundamental organic chemistry principles, including aromatic chemistry, cyclization reactions, and the use of protecting groups. Understanding the intricacies of this synthetic pathway is crucial for process optimization, impurity profiling, and the development of new and improved manufacturing methods. The insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important topical antibiotic.

References

-

Hutchins, M., et al. (2022). Glycosides of this compound—Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus. Molecules, 27(5), 1678. [Link]

-

Hutchins, M., et al. (2022). Glycosides of this compound—Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

-

Efficient Process For Intermediate Of this compound. Quick Company. [Link]

- CN101298452A - Preparing methods and uses of S-(-)-nadifloxacin and water soluble salt thereof.

- CN106279146A - A kind of this compound crude drug synthetic method.

-

New approach for the preparation of key intermediate of this compound and its impurity profiling. Journal of Chemical and Pharmaceutical Research, 2016, 8(2):609-613. [Link]

-

This compound. Wikipedia. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN101298452A - Preparing methods and uses of S-(-)-nadifloxacin and water soluble salt thereof - Google Patents [patents.google.com]

- 4. CN106279146A - A kind of this compound crude drug synthetic method - Google Patents [patents.google.com]

- 5. Efficient Process For Intermediate Of this compound [quickcompany.in]

A Technical Guide to the Crystal Structure and Polymorphism of Nadifloxacin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nadifloxacin, a potent topical fluoroquinolone antibiotic, is a critical active pharmaceutical ingredient (API) in the treatment of acne vulgaris and other bacterial skin infections.[1][2] Like many APIs, its solid-state properties, particularly its crystal structure and potential for polymorphism, are of paramount importance. Different solid forms, including polymorphs, solvates (pseudopolymorphs), and co-crystals, can exhibit distinct physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which in turn can significantly impact the safety and efficacy of the final drug product.[3] This technical guide provides an in-depth exploration of the known crystal structures of this compound and a comprehensive framework for the systematic investigation of its polymorphism. We will delve into the structural characteristics of its known solid forms and present detailed, field-proven protocols for polymorphic screening and characterization using state-of-the-art analytical techniques.

The Significance of Solid-State Chemistry in this compound Development

The ability of a single compound to exist in multiple crystalline forms is known as polymorphism.[4] These different forms arise from variations in the packing of molecules in the crystal lattice and/or differences in molecular conformation. Even subtle changes in the crystal structure can lead to dramatic differences in a drug's performance. For a topically applied drug like this compound, properties such as particle size and dissolution rate in the formulation can influence its release and skin permeation.[5] Therefore, a thorough understanding and control of this compound's solid forms are not merely academic exercises but essential components of quality by design (QbD) in pharmaceutical development.

A comprehensive polymorph screen early in the development process is crucial to:

-

Identify the most thermodynamically stable form, mitigating the risk of phase transitions in the drug product.[6]

-

Discover metastable forms that may offer therapeutic advantages, such as enhanced solubility.

-

Secure intellectual property rights for novel solid forms.

-

Ensure batch-to-batch consistency and compliance with regulatory standards.

Known Crystal Structures of this compound

To date, the scientific literature describes at least three distinct crystalline forms of this compound: an anhydrate, a hemihydrate, and a co-crystal with oxalic acid.

This compound Anhydride and Hemihydrate

The crystal structures of this compound anhydride and its hemihydrate were determined by Kido and Hashimoto through X-ray analysis.[7][8] Their study revealed that both the anhydrous and the hemihydrated forms contain two crystallographically independent molecules (A and B) within the asymmetric unit.[7][8] In these structures, the this compound molecules are intricately linked by hydrogen bonds.[7][8] Unfortunately, the detailed crystallographic data for these forms are not publicly accessible in major databases as of the writing of this guide.

This compound-Oxalic Acid Co-crystal

A 2:1 co-crystal of this compound with oxalic acid has been successfully synthesized and characterized.[7][9][10] Co-crystals are multi-component solids where the API and a co-former are held together by non-covalent interactions, primarily hydrogen bonds.[7] The formation of co-crystals is a well-established strategy in crystal engineering to modify the physicochemical properties of an API.[7]

The this compound-oxalic acid co-crystal was prepared by slow evaporation from a chloroform:acetone solvent system.[9] Its structure has been elucidated by single-crystal X-ray diffraction and is available in the Cambridge Structural Database (CSD) under the reference code 2194837.[10]

Key Structural Features:

-

Stoichiometry: The asymmetric unit consists of one this compound molecule and half of an oxalic acid molecule, leading to a 2:1 ratio in the final crystal structure.[10]

-

Crystal System: Triclinic[10]

-

Space Group: P-1[10]

-

Hydrogen Bonding: The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Notably, O-H···O interactions are the major contributors to the supramolecular assembly.[9] An intramolecular O-H···O hydrogen bond is also present within the this compound molecule itself.[9]

The characterization of this co-crystal was further supported by Fourier-Transform Infrared (FT-IR) spectroscopy and Differential Scanning Calorimetry (DSC).[9] DSC analysis showed a distinct melting point for the co-crystal at 438.8 K, which is different from the melting points of pure this compound (478.9 K) and oxalic acid (387.8 K), confirming the formation of a new solid phase.[9]

| Solid Form | Crystal System | Space Group | Key Features | Reference |

| Anhydride | Data not available | Data not available | Two independent molecules in the asymmetric unit. | [7][8] |

| Hemihydrate | Data not available | Data not available | A pseudopolymorph containing 0.5 moles of water per mole of this compound. | [7][8] |

| Co-crystal with Oxalic Acid (2:1) | Triclinic | P-1 | Stabilized by extensive O-H···O hydrogen bonds. CSD Ref: 2194837. | [9][10] |

A Systematic Approach to Polymorphic Screening of this compound

The objective of a polymorph screen is to recrystallize the API under a wide variety of conditions to induce the formation of different solid forms.[4] This involves exploring a broad crystallization space defined by solvents, temperatures, and crystallization methods.

Below is a comprehensive workflow for conducting a polymorphic screen for a fluoroquinolone API like this compound.

Polymorphic Screening Workflow

Caption: Workflow for a systematic polymorphic screen.

Experimental Protocols

Causality: The choice of crystallization method and solvent is critical as it dictates the supersaturation rate and the specific molecular interactions, which are key controlling factors in the nucleation of different polymorphs.[11]

-

Solvent Selection: Prepare a diverse library of at least 20-30 solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane).

-

Slurry Conversion: a. Add an excess of this compound (~20 mg) to 1-2 mL of each selected solvent in a sealed vial. b. Agitate the slurry at two different temperatures (e.g., ambient and 40°C) for an extended period (e.g., 7 days) to allow for equilibration to the most stable form under those conditions. c. After equilibration, isolate the solids by filtration and air-dry them.

-

Controlled Cooling Crystallization: a. Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 50°C). b. Cool the solutions to a lower temperature (e.g., 5°C) at different rates (e.g., fast cool at 20°C/min and slow cool at 0.1°C/min). c. Isolate the resulting crystals by filtration.

-

Solvent Evaporation: a. Prepare dilute solutions of this compound in volatile solvents. b. Allow the solvent to evaporate slowly under ambient conditions and rapidly in a vacuum oven. c. Collect the solid residues.

-

Anti-Solvent Precipitation: a. Prepare a concentrated solution of this compound in a "good" solvent. b. Add this solution dropwise to a larger volume of a pre-chilled "anti-solvent" (in which this compound is poorly soluble) under vigorous stirring. c. Isolate the precipitate by filtration.

Causality: PXRD is the primary and most definitive technique for identifying crystalline polymorphs. Each unique crystal structure will produce a distinct diffraction pattern, acting as a fingerprint for that solid form.[12][13]

-

Sample Preparation: Gently grind a small amount (~5-10 mg) of the crystalline sample to ensure a random orientation of the crystallites. Mount the powder onto a zero-background sample holder.[5]

-

Instrument Setup:

-

X-ray Source: CuKα radiation (λ = 1.5406 Å).

-

Generator Settings: 40 kV and 40 mA.

-

Scan Range: 2° to 40° in 2θ.

-

Scan Speed (Step Size): 0.02° per step with a count time of 1-2 seconds per step.[12]

-

-

Data Acquisition: Run the scan and collect the diffraction pattern.

-

Data Analysis: a. Process the raw data by subtracting the background and smoothing the signal if necessary. b. Identify the peak positions (in 2θ) and their relative intensities. c. Compare the diffraction patterns from all crystallization experiments. Unique patterns indicate the presence of new solid forms.

Causality: DSC measures the heat flow associated with thermal events, such as melting, crystallization, and solid-solid phase transitions.[14] It provides crucial information about the thermodynamic stability and relationships between different polymorphs.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 300°C for this compound) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Purge the sample chamber with an inert gas like nitrogen (flow rate ~50 mL/min).

-

-

Data Acquisition: Run the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: a. Analyze the resulting thermogram to identify thermal events. b. Determine the onset temperature and peak maximum of endotherms (e.g., melting) and exotherms (e.g., crystallization or degradation). c. Integrate the peak area to calculate the enthalpy of the transition (e.g., enthalpy of fusion). d. Different polymorphs will typically exhibit different melting points and enthalpies of fusion. According to the energy/temperature phase rule, the polymorph with the higher melting point is generally the more stable form.

Conclusion and Future Directions

The provided protocols for polymorphic screening and characterization by PXRD and DSC offer a robust framework for any research or development program focused on this compound or other fluoroquinolone APIs. By systematically applying these methodologies, scientists can confidently identify, characterize, and select the optimal solid form for development, ensuring the delivery of a safe, effective, and consistent drug product. Future work should aim to fully characterize the anhydride and hemihydrate forms and explore the potential for other co-crystals and true polymorphs of this compound.

References

-

Allan, K., et al. (2010). Polymorph screening in pharmaceutical development. Pharmafocus Asia. Available at: [Link]

-

Karthammaiah, G. N., Amaraneni, S. R., & Solomon, A. K. (2023). Co-crystal of this compound with oxalic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 319–322. Available at: [Link]

-

Pharma.Tips. (2025). Guide to Screening Polymorphs of APIs. Pharma.Tips. Available at: [Link]

-

Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. Available at: [Link]

-

Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Application Note. Available at: [Link]

-

Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO Alphora. Available at: [Link]

-

Kido, M., & Hashimoto, K. (1994). Crystal Structures of this compound Anhydride and Its Hemihydrate. Chemical and Pharmaceutical Bulletin, 42(4), 872-875. Available at: [Link]

-

University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. UC Davis Chem. Available at: [Link]

-

Karthammaiah, G. N., Amaraneni, S. R., & Solomon, A. K. (2023). Co-crystal of this compound with oxalic acid. IUCrData, 8(4). Available at: [Link]

-

Karthammaiah, G. N., Amaraneni, S. R., & Solomon, A. K. (2023). Co-crystal of this compound with oxalic acid. Acta Crystallographica Section E, E79. Available at: [Link]

-

Pharma Engineering. (2019). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Pharma Engineering. Available at: [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. Available at: [Link]

-

Chan, H. (2014). DSC Procedure and Data Analysis Guide. Scribd. Available at: [Link]

-

Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. Available at: [Link]

-

Juhl, A. S., et al. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano, 13(7), 7385-7395. Available at: [Link]

-

Meneghini, C. (n.d.). Brief tutorial on X ray powder diffraction data analysis. Dipartimento di Matematica e Fisica, Università di Roma Tre. Available at: [Link]

-

Jones, R. N., & Rennie, R. P. (2005). This compound: a quinolone for topical treatment of skin infections and potential for systemic use of its active isomer, WCK 771. Expert Opinion on Investigational Drugs, 14(3), 305-315. Available at: [Link]

-

Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Ruscoe, R. E., et al. (2015). Copper-catalyzed double additions and radical cyclization cascades in the re-engineering of the antibacterial pleuromutilin. Chemistry: A European Journal. CCDC 1429470: Experimental Crystal Structure Determination. Available at: [Link]

-

Karthammaiah, G. N., Amaraneni, S. R., & Solomon, A. K. (2023). Co-crystal of this compound with oxalic acid. ResearchGate. Available at: [Link]

-

Girardi, A., et al. (2014). Efficacy and Safety of this compound for Bacterial Skin Infections: Results from Clinical and Post-Marketing Studies. Dermatology and Therapy, 4(2), 223–236. Available at: [Link]

-

Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 25. Available at: [Link]

-

Veeren, B. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Aptia. Available at: [Link]

-

News-Medical.net. (2020). Characterizing Polymorphs and Amorphous Form. News-Medical.net. Available at: [Link]

Sources

- 1. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 2. mdpi.com [mdpi.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. mcgill.ca [mcgill.ca]

- 5. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 6. Crystal Structures of this compound Anhydride and Its Hemihydrate [jstage.jst.go.jp]

- 7. Crystal Structures of this compound Anhydride and Its Hemihydrate [jstage.jst.go.jp]

- 8. Co-crystal of this compound with oxalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]

- 12. scribd.com [scribd.com]

- 13. torontech.com [torontech.com]

- 14. s4science.at [s4science.at]

An In-depth Technical Guide to the Spectroscopic Analysis of Nadifloxacin

Introduction

Nadifloxacin, a potent topical fluoroquinolone antibiotic, is a cornerstone in the treatment of acne vulgaris and other bacterial skin infections.[1] Its efficacy is rooted in its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and synthesis, thereby halting bacterial proliferation.[1][2] The precise chemical structure of this compound, (RS)-9-Fluoro-8-(4-hydroxy-piperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid[1], dictates its therapeutic activity. Consequently, rigorous structural elucidation and characterization are paramount in its research, development, and quality control.

This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the analysis of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these analytical choices. By understanding the spectroscopic fingerprint of this compound, we can ensure its identity, purity, and stability, safeguarding its clinical effectiveness.

Molecular Structure of this compound

A foundational understanding of this compound's molecular architecture is essential for interpreting its spectroscopic data. The molecule possesses a complex, polycyclic structure with various functional groups that give rise to characteristic signals in different spectroscopic analyses.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the elucidation of the carbon-hydrogen framework of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Data Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.95 | d, J = 3.0 Hz | 1H | C3-H |

| 7.84 | dd, J = 12.5, 3.0 Hz | 1H | C10-H |

| 4.96–4.83 | m | 1H | C5-H |

| 4.28–4.20 | m | 1H | C18-H |

| 3.66–3.60 | m | 1H | C20-H |

| 3.58–3.43 | m | 2H | C23-H₂ |

Note: The assignments are based on data from a study on this compound glycosides and may require further confirmation for the parent compound.[3]

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

| Chemical Shift (δ) ppm | Assignment |

| 206.32 | Ketone C=O |

| 176.49, 166.35 | Carboxyl C=O |

| 147.56 | C3 |

| 133.81 | Aromatic C |

| 109.06 | C10 |

| 106.17 | C18 |

| 83.54 | C21 |

| 82.58 | C19 |

| 77.09 | C20 |

| 61.25 | C22 |

| 57.10 | C5 |

| 49.40 | C13 and C14 |

| 33.70 | C15 or C17 |

| 30.64 | C6 |

| 19.62 | C12 |

| 18.63 | C7 |

Note: The assignments are based on data from a study on this compound glycosides and may require further confirmation for the parent compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the interferogram to obtain the final spectrum.

Data Interpretation:

| Wavenumber (cm⁻¹) | Functional Group |

| 3487 | O–H stretching |

| 2945 | C–H stretching |

| 1708 | C=O acid stretching |

| 1622 | C=O keto stretching |

| 1526 | C=C aromatic stretching |

| 1466 | C–H bending of CH₂ |

| 1070 | C–F stretching |

Note: The IR absorption data is based on a study of a potential impurity of levothis compound, which is structurally very similar to this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate molecular ions with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Tandem MS (MS/MS): To study fragmentation, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.

Data Interpretation:

The protonated molecular ion of this compound is observed at an m/z of 361. The fragmentation pattern provides valuable structural information.

Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides structural insights through fragmentation analysis. The application of these techniques in a concerted manner is indispensable for the quality control of this compound, ensuring its chemical integrity and, ultimately, its therapeutic efficacy and safety.

References

-

Glycosides of this compound—Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus. (2022). PMC. [Link]

-

This compound - Wikipedia. (n.d.). [Link]

-

Efficient Synthesis of Potential Impurities in Levothis compound (WCK 771). (2021). ACS Omega. [Link]

Sources

The Molecular Gambit: An In-depth Technical Guide to the Mechanism of Action of Nadifloxacin on DNA Gyrase

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the antibacterial activity of nadifloxacin, with a specific focus on its interaction with bacterial DNA gyrase. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of this compound's action, the experimental methodologies used to elucidate this mechanism, and the structural basis of its inhibitory effects.

Introduction: The Strategic Targeting of Bacterial Replication

This compound is a potent, broad-spectrum fluoroquinolone antibiotic primarily used in topical formulations for the treatment of skin infections, including acne vulgaris.[1][2] Its efficacy stems from its ability to disrupt the essential process of bacterial DNA replication by targeting a critical enzyme: DNA gyrase.[1][3][4] This enzyme, a type II topoisomerase, is vital for maintaining the proper topology of bacterial DNA, a function indispensable for replication, transcription, and repair. The selective inhibition of bacterial DNA gyrase, an enzyme with no direct counterpart in human cells, forms the basis of this compound's therapeutic success and favorable safety profile.[4][5]

This guide will dissect the intricate interplay between this compound, DNA, and DNA gyrase, providing a granular understanding of the drug's mechanism of action. We will explore the formation of the ternary drug-enzyme-DNA complex, the subsequent inhibition of enzymatic activity, and the ultimate bactericidal consequences.

The Target: A Primer on Bacterial DNA Gyrase

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[6] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process that is crucial for relieving the torsional stress that arises during DNA replication and transcription.[6] The catalytic cycle of DNA gyrase involves a series of coordinated steps:

-

DNA Binding: The enzyme binds to a segment of DNA, known as the G-segment (gate segment).

-

DNA Cleavage: The GyrA subunits mediate a transient double-strand break in the G-segment. This cleavage is facilitated by the formation of a covalent bond between a tyrosine residue in each GyrA subunit and the 5'-phosphate of the cleaved DNA.[6][7]

-

Strand Passage: Another segment of DNA, the T-segment (transported segment), is passed through the break in the G-segment.

-

DNA Re-ligation: The G-segment is resealed, and the T-segment is released.

This entire process is an ATP-dependent reaction, with the GyrB subunits responsible for ATP hydrolysis, which provides the energy for the conformational changes required for strand passage.[6]

The Molecular Checkmate: this compound's Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by interrupting the catalytic cycle of DNA gyrase.[3][8] The core of its mechanism is the stabilization of the "cleavage complex," a transient intermediate in which the DNA is cleaved and covalently attached to the GyrA subunits.[6][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.

The sequence of events is as follows:

-

Formation of the Ternary Complex: this compound does not bind effectively to either DNA or DNA gyrase alone. Instead, it demonstrates a high affinity for the complex formed between DNA gyrase and DNA.[9][10] This leads to the formation of a stable ternary complex: this compound-DNA gyrase-DNA.[9]

-

Intercalation and Interaction: Within this ternary complex, this compound molecules are thought to intercalate into the DNA at the site of the double-strand break.[11] Crucially, the drug also establishes specific interactions with amino acid residues in both the GyrA and GyrB subunits of the enzyme.[9] A magnesium ion often plays a role in bridging the interaction between the fluoroquinolone and the enzyme.[9][12]

-

Inhibition of DNA Re-ligation: By binding to this cleavage complex, this compound physically obstructs the re-ligation of the broken DNA strands. This effectively traps the enzyme in a state where it is covalently linked to the cleaved DNA.

-

Induction of Double-Strand Breaks: The stalled replication forks and transcription machinery eventually collide with these stabilized cleavage complexes, leading to the release of irreversible double-strand DNA breaks.[7]

-

Cell Death: The accumulation of these lethal DNA lesions triggers the bacterial SOS response and ultimately leads to programmed cell death.

In Staphylococcus aureus, a common target for this compound, DNA gyrase is considered the primary target, with resistance often associated with mutations in the GyrA subunit.

Visualizing the Interaction: A Molecular Docking Perspective

While a specific X-ray crystal structure of this compound bound to the DNA gyrase-DNA complex is not publicly available, molecular docking studies provide valuable insights into the potential binding interactions. The following diagram, generated based on published docking analyses, illustrates the key interactions between this compound and the active site of DNA gyrase.

Figure 1: A conceptual diagram illustrating the key interactions of this compound within the DNA gyrase-DNA cleavage complex, based on molecular docking studies.

Experimental Validation: Protocols for Elucidating the Mechanism

The mechanism of action of this compound on DNA gyrase can be rigorously investigated through a series of well-established biochemical assays. The following protocols provide a framework for assessing the inhibitory activity of this compound and other potential DNA gyrase inhibitors.

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a compound to inhibit the primary catalytic activity of DNA gyrase: the introduction of negative supercoils into relaxed circular DNA.

Principle: Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP. The enzyme introduces negative supercoils, causing the DNA to migrate faster through an agarose gel compared to the relaxed form. An inhibitor will prevent this supercoiling, resulting in a band that migrates at the same position as the relaxed DNA control.

Experimental Protocol:

-

Reaction Setup: Prepare the following reaction mixture on ice in a total volume of 20 µL:

-

5X DNA Gyrase Reaction Buffer: 4 µL (Final concentrations: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

Relaxed pBR322 DNA (1 µg/µL): 0.5 µL (Final concentration: 25 ng/µL)

-

10 mM ATP: 2 µL (Final concentration: 1 mM)

-

This compound (or test compound) at various concentrations (dissolved in DMSO or water): 1 µL

-

Nuclease-free water: to a final volume of 18 µL

-

-

Enzyme Addition: Add 2 µL of purified DNA gyrase (e.g., from E. coli or S. aureus) to each reaction tube. The optimal enzyme concentration should be predetermined to achieve complete supercoiling in the absence of an inhibitor.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (e.g., containing 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, and 1% SDS).

-

Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in 1X TBE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.

-

Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) or a safer alternative and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band. The IC₅₀ value (the concentration of inhibitor required to reduce supercoiling by 50%) can be determined by quantifying the band intensities.

Data Presentation:

| This compound (µM) | % Supercoiled DNA | % Relaxed DNA |

| 0 (Control) | 95 | 5 |

| 0.1 | 80 | 20 |

| 1 | 50 | 50 |

| 10 | 10 | 90 |

| 100 | <5 | >95 |

DNA Cleavage Assay

This assay is designed to detect the stabilization of the covalent DNA-gyrase cleavage complex, a hallmark of quinolone activity.

Principle: DNA gyrase is incubated with supercoiled plasmid DNA in the presence of a quinolone. The drug traps the enzyme in the cleavage complex. Subsequent treatment with a denaturing agent (like SDS) and a protease (proteinase K) results in the release of linearized plasmid DNA, which can be separated from the supercoiled and nicked forms by agarose gel electrophoresis.

Experimental Protocol:

-

Reaction Setup: Prepare the following reaction mixture on ice in a total volume of 20 µL:

-

5X DNA Gyrase Cleavage Buffer: 4 µL (Similar to supercoiling buffer but may lack ATP, as it is not required for cleavage stabilization by quinolones)[7]

-

Supercoiled pBR322 DNA (1 µg/µL): 0.5 µL (Final concentration: 25 ng/µL)[4]

-

This compound (or test compound) at various concentrations: 1 µL

-

Nuclease-free water: to a final volume of 18 µL

-

-

Enzyme Addition: Add 2 µL of purified DNA gyrase. Note that a higher concentration of enzyme may be required for cleavage assays compared to supercoiling assays.[7]

-

Incubation: Mix gently and incubate at 37°C for 30 minutes.[7]

-

Trapping the Cleavage Complex: Add 2 µL of 10% SDS and mix gently. Incubate at 37°C for 15 minutes.

-

Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 37°C for an additional 30 minutes to digest the gyrase covalently attached to the DNA.[4]

-

Reaction Termination and Sample Preparation: Stop the reaction by adding 4 µL of 6X Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis as described for the supercoiling assay.

-

Visualization and Analysis: Stain and visualize the gel. The appearance of a linearized plasmid DNA band indicates the stabilization of the cleavage complex. The amount of linear DNA can be quantified to determine the dose-dependent effect of the inhibitor.

Data Presentation:

| This compound (µM) | % Supercoiled DNA | % Nicked DNA | % Linear DNA |

| 0 (Control) | 98 | 2 | 0 |

| 1 | 85 | 5 | 10 |

| 10 | 40 | 15 | 45 |

| 50 | 10 | 20 | 70 |

Experimental Workflow Diagram

Figure 2: A flowchart outlining the key steps in the DNA gyrase supercoiling inhibition and DNA cleavage assays.

Conclusion: A Potent and Precise Antibacterial Strategy

The mechanism of action of this compound on DNA gyrase exemplifies a highly effective strategy for antibacterial therapy. By targeting an essential bacterial enzyme and stabilizing a lethal intermediate in its catalytic cycle, this compound efficiently disrupts DNA replication and triggers cell death. The in-depth understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design of new fluoroquinolone derivatives with enhanced potency and the ability to overcome emerging resistance. As we continue to face the challenge of antibiotic resistance, a profound knowledge of the molecular interactions between drugs and their targets will remain a cornerstone of infectious disease research and drug development.

References

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

-

DNA gyrase interaction with this compound blocker. The interaction of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Escherichia coli Gyrase Cleavage Assay. (n.d.). Inspiralis. Retrieved January 2, 2026, from [Link]

-

This compound. (2023, December 12). In Wikipedia. [Link]

- Oizumi, N., Hamamoto, K., & Tominaga, M. (2002). Relationship between mutations in the DNA gyrase and topoisomerase IV genes and this compound resistance in clinically isolated quinolone-resistant Staphylococcus aureus. Journal of infection and chemotherapy, 8(1), 93–96.

-

Cleavage Assays | Technical Information. (n.d.). Inspiralis Ltd. Retrieved January 2, 2026, from [Link]

- Singh, M., & Pawar, M. (2018). Management of skin and soft-tissue infections and acne with topical this compound: a comprehensive review.

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved January 2, 2026, from [Link]

-

DNA gyrase supercoiling assay. The assays were performed as described... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

What is this compound used for? (2024, June 14). Patsnap Synapse. [Link]

- Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., Hiasa, H., Marks, K. R., Kerns, R. J., Berger, J. M., & Drlica, K. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. The Journal of biological chemistry, 289(18), 12300–12312.

- Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant P

- This compound: A quinolone for topical treatment of skin infections and potential for systemic use of its active isomer, WCK 771. (2006). Expert Opinion on Pharmacotherapy, 7(14), 1957-1965.

- Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site. (2016). Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 987-994.

- DNA Gyrase as a Target for Quinolones. (2023). Biomedicines, 11(2), 371.

- Hooper, D. C. (2021). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 11(10), a040733.

- Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. (2014). ACS Chemical Biology, 9(12), 2855-2863.

- Relationship between mutations in the DNA gyrase and topoisomerase IV genes and this compound resistance in clinically isolated quinolone-resistant Staphylococcus aureus. (2002). Journal of Infection and Chemotherapy, 8(1), 93-96.

-

Structures of type II topoisomerase-DNA-quinolone complex and... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- Pan, X. S., & Fisher, L. M. (2001). Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 45(2), 404–411.

- DNA CLEAVAGE AND DETECTION OF DNA RADICALS FORMED FROM HYDRALAZINE AND COPPER (II) BY ESR AND IMMUNO-SPIN TRAPPING. (2011). Free Radical Biology and Medicine, 51(1), 125–132.

- Wender, P. A., Kelly, R. C., Beckham, S., & Miller, B. L. (1991). Studies on DNA-cleaving agents: computer modeling analysis of the mechanism of activation and cleavage of dynemicin-oligonucleotide complexes. Proceedings of the National Academy of Sciences, 88(19), 8835–8839.

- Kohlhagen, G., & Pommier, Y. (2007). DNA cleavage assay for the identification of topoisomerase I inhibitors.

- Machine learning based predictive analysis of DNA cleavage induced by diverse nanomaterials. (2024). Scientific Reports, 14(1), 1-11.

- Selective analysis of this compound in human plasma samples using a molecularly imprinted polymer-based solid-phase extraction proceeded by UPLC-DAD analysis. (2020). Microchemical Journal, 158, 105269.

- Forterre, P., & Gadelle, D. (2009). Phylogenomics of DNA topoisomerases: their origin and putative roles in the emergence of modern organisms. Nucleic acids research, 37(3), 679–692.

-

DNA cleavage is a slow reaction proceeding via two single-strand... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- Willmott, C. J., & Maxwell, A. (1993). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. Antimicrobial Agents and Chemotherapy, 37(1), 126–127.

- Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2008). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 8(6), 413–423.

- Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., ... & Drlica, K. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300-12312.

- Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2016). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 113(8), E1049–E1058.

- Mechanisms of drug resistance: quinolone resistance. (2015). Cold Spring Harbor Perspectives in Medicine, 5(2), a025367.

- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Proceedings of the National Academy of Sciences, 82(2), 307–311.

- Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase. (2008). Journal of Antimicrobial Chemotherapy, 62(3), 513–519.

- Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (2001). Antimicrobial Agents and Chemotherapy, 45(11), 3163–3167.

- Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. (1985). Biochemistry, 24(23), 6410-6416.

- Crystal structure and stability of gyrase-fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. (2016).

- DNA Gyrase and Topoisomerase IV Mutations Associated with Fluoroquinolone Resistance in Proteus mirabilis. (2002). Antimicrobial Agents and Chemotherapy, 46(9), 3040–3044.

Sources

- 1. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. inspiralis.com [inspiralis.com]

- 5. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elearning.unimib.it [elearning.unimib.it]

- 12. Relationship between mutations in the DNA gyrase and topoisomerase IV genes and this compound resistance in clinically isolated quinolone-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Nadifloxacin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of nadifloxacin, a potent fluoroquinolone antibiotic. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a field-proven perspective on the causality behind experimental choices and the logic of SAR-guided drug design.

Introduction: The Clinical Significance and Scientific Imperative of this compound SAR Studies

This compound is a topical fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Its clinical efficacy in treating skin infections like acne vulgaris and bacterial skin infections is well-established[1][2]. However, the ever-present threat of antibiotic resistance necessitates a continuous effort to understand and improve upon existing antibacterial agents.

Structure-activity relationship studies are the cornerstone of this endeavor. By systematically modifying the chemical structure of this compound and evaluating the impact on its biological activity, we can elucidate the key molecular features responsible for its antibacterial potency and pharmacokinetic properties. This knowledge is invaluable for the rational design of novel fluoroquinolone analogs with enhanced efficacy, improved safety profiles, and the ability to overcome existing resistance mechanisms. This guide will delve into the core scaffold of this compound, explore the impact of structural modifications at key positions, and provide detailed protocols for the essential assays used in these investigations.

The Core Architecture of this compound and its Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[4][5]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair[6].

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of DNA replication.

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

This compound stabilizes the covalent complex between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA and ultimately, cell death[6]. This dual-targeting mechanism is a significant advantage, as bacteria would need to acquire mutations in both target enzymes to develop high-level resistance[4].

The fundamental structure of this compound is a tricyclic quinolone core, which can be systematically modified at several key positions to modulate its activity.

Caption: Workflow for MIC determination by agar dilution.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Step-by-Step Protocol for DNA Gyrase Supercoiling Assay:

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing:

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl₂

-

2 mM DTT

-

1.8 mM spermidine

-

1 mM ATP

-

6.5% (w/v) glycerol

-

0.1 mg/mL bovine serum albumin (BSA)

-

Relaxed pBR322 plasmid DNA (e.g., 0.5 µg)

-

-

Addition of Inhibitor: Add varying concentrations of the test compound (this compound or analog) to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Add purified DNA gyrase to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV. kDNA is a network of interlocked DNA minicircles.

Step-by-Step Protocol for Topoisomerase IV Decatenation Assay:

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing:

-

40 mM Tris-HCl (pH 7.5)

-

6 mM MgCl₂

-

100 mM potassium glutamate

-

1 mM DTT

-

1 mM ATP

-

50 µg/mL BSA

-

Kinetoplast DNA (kDNA) (e.g., 200 ng)

-

-

Addition of Inhibitor: Add varying concentrations of the test compound to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Add purified topoisomerase IV to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis. The decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles. The IC₅₀ value can be determined by quantifying the band intensities.

Caption: General workflow for DNA gyrase and topoisomerase IV inhibition assays.

The Role of Chirality in this compound's Activity

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers ((+)-(R)-nadifloxacin and (-)-(S)-nadifloxacin).[7] The commercially available topical formulation is a racemic mixture (a 1:1 mixture of both enantiomers).[7] It is well-established in pharmacology that enantiomers can have different biological activities. For this compound, the (-)-(S)-isomer is the more active enantiomer.[7] This stereoselectivity highlights the importance of the three-dimensional arrangement of atoms for effective binding to the target enzymes. The development of the L-arginine salt of the (S)-isomer (WCK 771) for potential systemic use underscores the significance of isolating the more potent enantiomer to maximize efficacy and potentially reduce off-target effects.[7]

Future Directions and the Quest for Novel Analogs

The SAR of this compound, while not as extensively explored in the public literature as some other fluoroquinolones, provides a solid foundation for the design of new analogs. Future research should focus on:

-

Systematic Modification of the C-7 and N-1 Positions: Synthesizing and testing a library of this compound analogs with diverse substituents at these positions will provide a more detailed understanding of the SAR and could lead to the discovery of compounds with improved activity against resistant strains.

-

Targeting Resistant Pathogens: SAR studies should be geared towards identifying modifications that can overcome common resistance mechanisms, such as mutations in DNA gyrase and topoisomerase IV, and efflux pumps.

-

Improving Physicochemical Properties: While the glycosylation of this compound led to a decrease in activity, other strategies to enhance solubility and other pharmacokinetic properties without compromising antibacterial potency should be explored. This could involve the introduction of different polar functional groups or the use of prodrug approaches.

-

Computational Modeling: In silico docking studies can provide valuable insights into the binding interactions of this compound and its analogs with DNA gyrase and topoisomerase IV, guiding the rational design of new compounds. Molecular docking simulations can help identify key amino acid residues that interact with this compound.[4]

Conclusion

The structure-activity relationship of this compound is a complex interplay of its core scaffold and the substituents at key positions. The fluorine at C-6, the 4-hydroxypiperidinyl group at C-7, and the tricyclic system involving N-1 are all crucial for its potent antibacterial activity. While the available data provides a good starting point, further systematic studies on this compound analogs are needed to fully elucidate its SAR and to guide the development of the next generation of fluoroquinolone antibiotics. The detailed experimental protocols provided in this guide offer a robust framework for conducting such studies with scientific rigor and integrity. By combining rational drug design, meticulous synthesis, and validated biological assays, the scientific community can continue to build upon the foundation of this compound to address the ongoing challenge of bacterial infections.

References

-

DNA gyrase interaction with this compound blocker. The interaction of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC - PubMed Central. (2022, August 22). Retrieved January 2, 2026, from [Link]

-

Susceptibility studies of piperazinyl-cross-linked fluoroquinolone dimers against test strains of Gram-positive and Gram-negative bacteria - PubMed. (2004, April 1). Retrieved January 2, 2026, from [Link]

-

Structural features of piperazinyl-linked ciprofloxacin dimers required for activity against drug-resistant strains of Staphylococcus aureus - PubMed. (2003, July 7). Retrieved January 2, 2026, from [Link]

-

New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation - PubMed. (2013, June 27). Retrieved January 2, 2026, from [Link]

-

Glycosides of this compound—Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus - PMC. (2022, February 23). Retrieved January 2, 2026, from [Link]

-

Efficacy and Safety of this compound for Bacterial Skin Infections: Results from Clinical and Post-Marketing Studies - NIH. (2014, September 12). Retrieved January 2, 2026, from [Link]

-

Glycosides of this compound—Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus - MDPI. (2022, February 23). Retrieved January 2, 2026, from [Link]

-

This compound: A quinolone for topical treatment of skin infections and potential for systemic use of its active isomer, WCK 771 - ResearchGate. (2006, January 1). Retrieved January 2, 2026, from [Link]

-

Management of skin and soft-tissue infections and acne with topical this compound: a comprehensive review | International Journal of Research in Dermatology. (2022, July 28). Retrieved January 2, 2026, from [Link]

-

Activity of this compound (OPC-7251) and Seven Other Antimicrobial Agents against Aerobic and Anaerobic Gram-Positive Bacteria Isolated from Bacterial Skin Infections | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

DNA Gyrase as a Target for Quinolones - PMC - NIH. (2023, February 2). Retrieved January 2, 2026, from [Link]

-

Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase - PubMed. (2008, September 1). Retrieved January 2, 2026, from [Link]

-

Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - MDPI. (2023, August 11). Retrieved January 2, 2026, from [Link]

-

Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use - PMC. (2013, November 13). Retrieved January 2, 2026, from [Link]

-

Efficacy and Safety of this compound for Bacterial Skin Infections: Results from Clinical and Post-Marketing Studies - Semantic Scholar. (2014, September 12). Retrieved January 2, 2026, from [Link]

-

Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed - NIH. (2014, May 2). Retrieved January 2, 2026, from [Link]

-

IC 50 and MIC values of different antibiotics derived from the newly developed strategy based on a fluorometer - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC. (2014, May 2). Retrieved January 2, 2026, from [Link]

-

Mapping Topoisomerase IV Binding and Activity Sites on the E. coli Genome | PLOS Genetics - Research journals. (2014, May 22). Retrieved January 2, 2026, from [Link]

-

New "ofloxacin" type antibacterial agents. Incorporation of the spiro cyclopropyl group at N-1. (1991, January 1). Retrieved January 2, 2026, from [Link]

-

Antibiotic resistance and susceptibility pattern of different microorganisms against this compound - IP Innovative Publication. (2023, October 25). Retrieved January 2, 2026, from [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (2014, November 1). Retrieved January 2, 2026, from [Link]

-

Glycosides of this compound-Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus - PubMed. (2022, February 23). Retrieved January 2, 2026, from [Link]

-

Design and evaluation of microemulsion gel system of this compound - PubMed. (2012, May 1). Retrieved January 2, 2026, from [Link]

-

[Antibacterial activity of this compound against Staphylococcus and Propionibacterium isolated from patients with dermatological infections] - PubMed. (2007, June 1). Retrieved January 2, 2026, from [Link]

-

Design and Evaluation of Microemulsion Gel System of this compound - PMC - NIH. (2012, May 1). Retrieved January 2, 2026, from [Link]

-

Glycosides of this compound—Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus - Semantic Scholar. (2022, February 23). Retrieved January 2, 2026, from [Link]

-

Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022, August 18). Retrieved January 2, 2026, from [Link]

-

[Antibacterial activity of this compound against Staphylococcus and Propionibacterium isolated from patients with dermatological infections] - PubMed. (2007, June 1). Retrieved January 2, 2026, from [Link]

-

DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC - PubMed Central. (1995, September 1). Retrieved January 2, 2026, from [Link]

-

Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - NIH. (2013, August 28). Retrieved January 2, 2026, from [Link]

-

Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PubMed Central. (2020, September 1). Retrieved January 2, 2026, from [Link]

-

Glycosides of this compound—Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus - Semantic Scholar. (2022, February 23). Retrieved January 2, 2026, from [Link]

-

(PDF) Synthesis, Characterization, and Antibacterial Effectiveness of Gemifloxacin C-3 Modified Amide Analogs: A Theoretical and Experimental Approach - ResearchGate. (2024, May 1). Retrieved January 2, 2026, from [Link]

-

This compound: a quinolone for topical treatment of skin infections and potential for systemic use of its active isomer, WCK 771. (2006, September 1). Retrieved January 2, 2026, from [Link]

Sources

- 1. Efficacy and Safety of this compound for Bacterial Skin Infections: Results from Clinical and Post-Marketing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Efficacy and Safety of this compound for Bacterial Skin Infections: Results from Clinical and Post-Marketing Studies | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of topical this compound as an empirical treatment in patients with skin and soft-tissue infections in India: A rev… [ouci.dntb.gov.ua]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Nadifloxacin: A Chemist's Perspective on a Topical Antibiotic

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Nadifloxacin

This compound is a potent, broad-spectrum fluoroquinolone antibiotic distinguished by its synthetic, tricyclic benzoquinolizine skeleton.[1][2] Clinically, it is primarily formulated for topical application to treat acne vulgaris and other bacterial skin infections.[1][3][4] Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and synthesis, thereby exerting a bactericidal effect against a range of Gram-positive and Gram-negative bacteria, including Propionibacterium acnes and Staphylococcus aureus.[1][4][5]

For the formulation scientist and drug development professional, the clinical success of a molecule like this compound is intrinsically linked to its fundamental physicochemical properties. These characteristics govern its behavior in various solvents, its ability to permeate biological membranes, its stability in formulations, and ultimately, its bioavailability at the target site. This guide provides a detailed exploration of the core physicochemical attributes of this compound, with a primary focus on its solubility profile. We will delve into the experimental methodologies used for its characterization, explaining the scientific rationale behind these techniques, and discuss how its inherent properties influence formulation strategies.

Core Physicochemical Characteristics

A thorough understanding of a drug's intrinsic properties is the foundation of rational drug development. These parameters are not mere data points but clues to the molecule's behavior and potential challenges in formulation.

Molecular Structure and Identity

This compound's chemical identity is defined by its unique structure, which is the source of its therapeutic activity and its physicochemical nature.

-

IUPAC Name: 7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid[6]

-

Molecular Weight: 360.38 g/mol [1][7] (also reported as 360.4 g/mol [5][6][8])